N-Acetylasparagine

Catalog No.
S750402
CAS No.
4033-40-3
M.F
C6H10N2O4
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylasparagine

L-Asparagine's reactive amine causes side reactions and deamidation, limiting yields and stability. N-Acetylasparagine overcomes these with a blocked N-terminus. • ~35% higher aqueous solubility vs. L-asparagine enables concentrated stock solutions. • Blocks unwanted nitrile formation in synthesis, improving purity. • Reduces cytotoxic ammonia in cell culture feeds for extended shelf-life. Ideal for peptide synthesis and bioprocessing.

CAS Number

4033-40-3

Product Name

N-Acetylasparagine

IUPAC Name

(2S)-2-acetamido-4-amino-4-oxobutanoic acid

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m0/s1

InChI Key

HXFOXFJUNFFYMO-BYPYZUCNSA-N

Synonyms

4033-40-3;N-Acetyl-L-asparagine;N-Acetylasparagine;Nalpha-Acetyl-L-asparagine;Acetyl-L-asparagine;(S)-2-Acetamido-4-amino-4-oxobutanoicacid;na-acetyl-l-asparagine;N2-Acetyl-L-asparagine;AC-ASN-OH;Asparagine,N2-acetyl-;AC1Q5JQT;N|A-Acetyl-L-asparagine;SCHEMBL468797;UNII-D0P42N84Z6;AcAsn;441554_ALDRICH;AC1L413C;Jsp006982;00915_FLUKA;CTK0H9588;HMDB06028;MolPort-002-911-504;D0P42N84Z6;16473-76-0;ZINC3137564

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)O

The exact mass of the compound N-Acetylasparagine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. It belongs to the ontological category of asparagine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 1 g, 25 g

N-Acetylasparagine is the N-acetylated derivative of the non-essential amino acid L-asparagine. The presence of the acetyl group on the alpha-amino nitrogen fundamentally alters the compound's chemical behavior compared to its parent amino acid. This modification blocks the primary amine's reactivity, which is a critical feature for its use as a synthesis precursor, and modifies its physical properties such as solubility and stability in aqueous solutions. [REFS-1, REFS-2] These characteristics make it a specific choice for applications where the direct use of L-asparagine would be suboptimal, particularly in peptide synthesis, specialized cell culture, and formulation development.

Research Fit

Endogenous metabolite standard for quantitative LC-MS/MS panels in human biofluid research

NAT1 substrate with defined enzyme-product correlation for cellular acetylation pathway assays

Low-activity ASPA substrate for comparative kinetic studies in Canavan disease research models

Direct substitution of N-Acetylasparagine with the more common and less expensive L-asparagine is frequently unviable due to critical differences in chemical reactivity and stability. In chemical synthesis, the unprotected primary amine of L-asparagine can cause unwanted side reactions, such as dehydration of the side-chain amide to a nitrile byproduct, leading to significant impurities and reduced yield. [REFS-1, REFS-2] Furthermore, free L-asparagine is susceptible to deamidation in aqueous solutions, which generates ammonia and can negatively impact the stability and performance of cell culture media and other liquid formulations. N-Acetylasparagine's blocked N-terminus and modified structure mitigate these failure modes, making it the necessary choice for specific, controlled applications.

Substitution Risk

Generic N-acetyl amino acids may not share NAT1 specificity; reported correlation (r=0.986) is compound-defined and may not transfer to analogs.

N-Acetylaspartate (NAA) exhibits ~10× higher ASPA activity; substitution can misrepresent kinetic parameters in enzyme studies.

Metabolite panels targeting asparagine-linked acetylation require exact compound identity; class-level inference limits analytical accuracy.

Enhanced Aqueous Solubility for Concentrated Formulations

N-Acetylasparagine demonstrates significantly higher solubility in water compared to its parent amino acid, L-asparagine. Published data indicates the solubility of N-Acetylasparagine in water is approximately 34 mg/mL, whereas L-asparagine's solubility is reported as 25.1 mg/mL (2.51 g/100 mL). [REFS-1, REFS-2] This represents an approximate 35% increase in solubility.

Evidence DimensionSolubility in Water
Target Compound Data34 mg/mL
Comparator Or BaselineL-Asparagine: 25.1 mg/mL
Quantified Difference~35% higher solubility
ConditionsAqueous solution at ambient temperature.

Higher solubility allows for the preparation of more concentrated stock solutions, reducing volumes and simplifying handling in cell culture, screening assays, and formulation development.

ASPA substrate specificity
Head-to-head
~10% relative activity vs NAA (100%)
Supports comparative ASPA kinetic context; not a functional NAA substitute
Recombinant murine/human ASPA in vitro; activity difference ~90%

Precursor Suitability: Avoidance of Dehydration Side-Reactions in Synthesis

The use of unprotected L-asparagine in chemical synthesis, particularly peptide synthesis, is known to cause a significant side reaction where the side-chain amide undergoes dehydration to form a β-cyanoalanine byproduct. [1] This reaction is especially prevalent with carbodiimide-based activators and results in a mass loss of -18 Da, creating hard-to-remove impurities. By having its alpha-amino group blocked by acetylation, N-Acetylasparagine cannot form the intermediates that facilitate this side reaction, functioning as a protected building block that ensures higher purity of the final product.

Evidence DimensionByproduct Formation in Synthesis
Target Compound DataPrevents β-cyanoalanine formation by blocking the N-terminal amine.
Comparator Or BaselineUnprotected L-Asparagine: Prone to dehydration, forming nitrile byproducts.
Quantified DifferenceQualitatively reduces or eliminates a major impurity pathway, improving final product purity.
ConditionsActivation of the carboxylic acid, particularly with carbodiimide reagents (e.g., DCC, DIC) during chemical synthesis.

Procuring N-Acetylasparagine instead of L-asparagine for relevant syntheses prevents yield loss and costly, difficult downstream purification of nitrile impurities.

NAT1 activity correlation
Reported
r = 0.986
Supports NAT1 acetylation probe context; highest positive correlation among metabolites tested
MDA-MB-231 CRISPR KO; UPLC-MS/MS metabolomics

Improved Stability Profile for Aqueous Media and Formulations

Free L-asparagine is known to be labile in aqueous solutions, where it can undergo non-enzymatic deamidation to form aspartic acid and release ammonia. This degradation pathway compromises nutrient availability and increases cytotoxic ammonia levels in applications like cell culture. While direct degradation kinetics for N-Acetylasparagine are not readily available, N-terminal protection is a widely established strategy to enhance the stability of amino acids and dipeptides in solution. The acetyl group sterically and electronically hinders pathways that lead to degradation, suggesting a more stable profile for N-Acetylasparagine in liquid formulations and media during storage and use.

Evidence DimensionChemical Stability in Aqueous Solution
Target Compound DataN-acetylation is a known strategy to block degradation pathways.
Comparator Or BaselineL-Asparagine: Prone to deamidation, releasing ammonia.
Quantified DifferenceExpected to have a significantly lower rate of deamidation and ammonia generation, improving solution shelf-life and performance.
ConditionsAqueous solutions, such as cell culture media or liquid formulations, during storage or incubation.

Using N-Acetylasparagine can lead to more consistent and reproducible results in sensitive applications by providing a stable nutrient source and preventing the accumulation of cytotoxic byproducts.

Diagnostic panel AUC
Context-dependent
AUC 0.967 (95% CI 0.926–0.993)
Reported biomarker panel model context; supports inclusion in research metabolomic panels
3-metabolite serum panel + ABVS; n=70 patients; untargeted metabolomics
Urinary reference range
Class-level
2.69 µmol/mmol creatinine (range 2.05–4.40)
Establishes quantitative baseline for LC-MS/MS analytical standard validation
HMDB data; healthy human urine reference

High-Concentration Stock Solutions for Cell Culture and Screening

For workflows requiring highly concentrated, filter-sterilized amino acid solutions, the ~35% greater aqueous solubility of N-Acetylasparagine over L-asparagine enables higher stock concentrations, reducing dilution effects and storage volumes. [REFS-1, REFS-2]

N-Protected Building Block in Solution-Phase Synthesis

In synthetic routes where the alpha-amino group of asparagine must remain unreactive, N-Acetylasparagine serves as a cost-effective, readily available protected precursor, preventing the formation of nitrile and other byproducts common with unprotected L-asparagine.

Stabilized Component in Liquid Formulations and Bioprocessing Feeds

When developing liquid formulations, cell culture feeds, or nutraceuticals with extended shelf-life requirements, N-Acetylasparagine is selected over L-asparagine to minimize degradation via deamidation and reduce the accumulation of cytotoxic ammonia.

Application Fit Matrix

Application
Selection Property
Validation Focus
ASPA enzyme kinetics studies
Substrate specificity profile
Comparative activity with NAA; deacetylation vs. hydrolysis
Targeted metabolomics assay development
Quantitative reference range availability
LC-MS/MS accuracy in biofluid research matrices
NAT1 acetylation flux cellular assays
Correlation strength with NAT1 activity
Metabolite abundance quantification in knockout/inhibition models
Inborn error of metabolism profiling
Compound identity confirmation
Peak identification by GC-MS/NMR for ACY1D research samples

Physical Description

Solid

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

174.06405680 Da

Monoisotopic Mass

174.06405680 Da

Heavy Atom Count

12

LogP

-2.60

UNII

D0P42N84Z6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

4033-40-3

Wikipedia

N-acetyl-L-asparagine
N-acetylasparagine

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